Imperatorin
Overview
Description
Imperatorin is a furocoumarin and a phytochemical that has been isolated from various plants such as Urena lobata L. (Malvaceae), Angelica archangelica, Glehnia littoralis, Saposhnikovia divaricata, Cnidium monnieri, Incarvillea younghusbandii, and Zanthoxylum americanum mill . It is biosynthesized from umbelliferone, a coumarin derivative .
Synthesis Analysis
Imperatorin increases melanin synthesis through the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA)/cAMP-responsive element-binding protein (CREB)-dependent upregulation .
Molecular Structure Analysis
Imperatorin has a molecular weight of 270.27996 amu and corresponds to the molecular formula C16H14O4 . The molecular structure of imperatorin shows the atomic arrangement .
Chemical Reactions Analysis
Imperatorin promotes the uptake of osthole, daidzein, ferulic acid, and puerarin and improves the transport of ferulic acid and puerarin in Caco-2 cells .
Physical And Chemical Properties Analysis
Imperatorin is insoluble in water and is easily soluble in nonpolar solvents . The pure substance presents as white, long fine needles or crystals .
Scientific Research Applications
Cardiovascular and Cancer Protection
Imperatorin, a natural coumarin extract, has been studied for its potential protective effects against cancer and cardiovascular diseases. Its pharmacological effects, including antioxidant and anti-inflammatory properties, suggest a role in cardio-oncology, particularly in mitigating cardiovascular toxicity in cancer survivors. Further research is needed to fully understand its spectrum of activities in clinical applications (Nasser et al., 2019).
Anticancer Activity
Research has demonstrated imperatorin's effectiveness in suppressing tumor growth, specifically in colon cancer. It inhibits HIF-1α activation in cancer cells, impacting various signaling pathways, such as mTOR/p70S6K/4E-BP1 and MAPK. These findings suggest imperatorin's potential as an effective inhibitor of HIF-1, offering new perspectives on its anticancer mechanism (Mi et al., 2017).
Antiallergic Effects
Imperatorin has shown promising antiallergic effects in Th2-mediated allergic asthma. It works by modulating dendritic cells' functions and promoting IL-10-producing regulatory T cells. These findings suggest its therapeutic potential against allergic asthma through both direct and indirect modulation of the Th2 immune response (Lin et al., 2016).
Anti-Inflammatory and Immunomodulatory Effects
Imperatorin's anti-inflammatory properties have been studied in various contexts. For example, it has shown efficacy in reducing inflammation-associated lung diseases by inhibiting pro-inflammatory mediators and cytokines, suggesting potential as an anti-inflammatory agent for such conditions (Li et al., 2019).
Antidepressant Potential
A study has explored the sex-dependent effects of imperatorin on depressive-like behaviors and neurochemistry, finding that it may have antidepressant potential, particularly in males. This effect is linked to changes in brain serotonin levels, although the direct mechanism of action requires further investigation (Kowalczyk et al., 2022).
Blood-Brain Barrier Transport
Research indicates that imperatorin can be actively transported from blood to brain across the blood-brain barrier, involving both passive and carrier-mediated transporters. This characteristic enhances its potential in treating neurodegenerative diseases (Tun & Kang, 2017).
Enhancing Melanogenesis
Imperatorin has been found to influence melanogenesis via various signaling pathways, including PKA/CREB, ERK, AKT, and GSK3β/β-Catenin. This suggests its potential application in treating pigmentation diseases and as a topical agent for skin health [(Kim & Hyun, 2022)](https://consensus.app/papers/imperatorin-positively-regulates-melanogenesis-kim/76b75bc482c45d8fb6df5b17cb5f5681/?utm_source=chatgpt).
Effect on Osteoarthritis
Imperatorin has shown promising results in the management of osteoarthritis. It suppresses IL-1β-induced expression of inducible nitric oxide synthase (iNOS) and nitric oxide production in human osteoarthritis chondrocytes and cartilage explants. These effects are mediated through the ERK-MAPK/AP1 signaling pathway, highlighting its potential as a therapeutic agent for osteoarthritis (Ahmad et al., 2020).
Pharmacokinetics and Drug Delivery
Studies have explored the pharmacokinetics of imperatorin, including its metabolism and transport characteristics. For example, research on imperatorin lipid microspheres aimed to enhance its bioavailability and therapeutic efficacy, particularly against breast cancer cell proliferation (Liang et al., 2018). Another study investigated the metabolites of imperatorin in rat bile, providing essential data for future pharmaceutical studies of other linear-type furocoumarins (Song et al., 2016).
Smooth Muscle Effects
Imperatorin's effects on smooth muscle, such as its myorelaxant action on gut motor activity, have been examined. It appears to interact with various Ca2+ influx pathways in intestine smooth muscle, providing insights into potential applications in gastrointestinal disorders (Mendel et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOOJGVNMBJLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048737 | |
Record name | Imperatorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | Imperatorin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5616 | |
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Record name | Imperatorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, Practically insoluble in cold water; very sparingly soluble in boiling water, Freely soluble in chloroform; soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides, Soluble in ethanol, ether, benzene, petroleum ether; very soluble in chloroform | |
Record name | Imperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Imperatorin is a small molecule nature compound isolated from the root of Angelica dahurica, and has been shown to exhibit multiple bioeffector functions, including anti-cancer activity. However, the molecular mechanism underlying imperatorin in suppression of tumor growth is unknown. In this study, we aimed at elucidating the molecular mechanisms underlying imperatorin function and determining the efficacy of imperatorin in suppression of drug-resistant human liver cancer. We observed that imperatorin suppresses tumor cell growth through inducing apoptosis, and imperatorin is more effective in induction of multidrug-resistant human liver cancer cells in vitro. We further determined that imperatorin induces apoptosis through both extrinsic and intrinsic apoptosis pathway. At the molecular level, we identified Mcl-1 as the molecular target of imperatorin and determined that imperatorin induces proteosome-dependent Mcl-1 degradation to release Bak and Bax to trigger apoptosis in liver cancer cells. Consistent with its in vitro apoptosis induction activity, imperatorin exhibited potent activity against multidrug-resistant liver cancer xenograft growth in vivo. Taken together, we determined that imperatorin is a Mcl-1 degradation inducer that can effectively suppress multidrug-resistant human liver cancer growth in vivo, and thus holds great promise for development as an effective small molecule anti-cancer agent in human liver cancer therapy to overcome drug resistance., Imperatorin, a dietary furocoumarin, is found not only in medicinal plants, but also in popular culinary herbs, such as parsley and fennel. Recently, imperatorin has been shown to activate GPR119 in cells. Another GPR, GPR131, also called TGR5 or G-protein-coupled bile acid receptor 1 (GPBAR1), is known to regulate glucose metabolism. Additionally, TGR5 activation increases glucagon-like peptide (GLP-1) secretion to lower blood sugar levels in animals. Therefore, the present study aims to determine whether the effects of imperatorin on GLP-1 secretion are mediated by TGR5. First, we transfected cultured Chinese hamster ovary cells (CHO-K1 cells) with the TGR5 gene. Glucose uptake was confirmed in the transfected cells using a fluorescent indicator. Moreover, NCI-H716 cells, which secrete GLP-1, were used to investigate the changes in calcium concentrations and GLP-1 levels. In addition, streptozotocin (STZ)-induced type 1-like diabetic rats were used to identify the effects of imperatorin in vivo. Imperatorin dose-dependently increased glucose uptake in CHO-K1 cells expressing TGR5. In STZ diabetic rats, similar to the results in NCI-H716 cells, imperatorin induced a marked increase of GLP-1 secretion that was reduced, but not totally abolished, by a dose of triamterene that inhibited TGR5. Moreover, increases in GLP-1 secretion induced by imperatorin and GPR119 activation were shown in NCI-H716 cells. We demonstrated that imperatorin induced GLP-1 secretion via activating TGR5 and GPR119. Therefore, imperatorin shall be considered as a TGR5 and GPR119 agonist. | |
Record name | Imperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pentosalen | |
Color/Form |
Prisms from ether, long needles from hot water, Crystals from alcohol | |
CAS RN |
482-44-0 | |
Record name | Imperatorin | |
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Record name | Pentosalen [BAN] | |
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Record name | IMPERATORIN | |
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Record name | Imperatorin | |
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Record name | 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.893 | |
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Record name | PENTOSALEN | |
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Record name | Imperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imperatorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
102 °C | |
Record name | Imperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imperatorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.